
5-Bromo-2,4-dimethoxy-6-methylpyrimidine
Overview
Description
5-Bromo-2,4-dimethoxy-6-methylpyrimidine is a useful research compound. Its molecular formula is C7H9BrN2O2 and its molecular weight is 233.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Table 1: Comparison of Synthesis Methods
Method | Description | Advantages | Disadvantages |
---|---|---|---|
One-step reaction | Uses 2-bromomalonaldehyde and amidine | Simple, low cost | Limited to specific substrates |
Multi-step synthesis | Involves several reagents and steps | Versatile for different derivatives | Higher cost, more complex |
Catalytic methods | Uses metal catalysts for reactions | High yields possible | Requires careful handling of catalysts |
Biological Activities
Research indicates that 5-Bromo-2,4-dimethoxy-6-methylpyrimidine exhibits promising biological activities. It has been evaluated for its potential as an antitumor agent. Studies have shown that derivatives of this compound can inhibit tumor growth effectively, making it a candidate for further development in cancer therapies .
Case Study: Antitumor Evaluation
In a study published in the Journal of Medicinal Chemistry, various derivatives of pyrimidines were synthesized and tested for their antitumor properties. The results indicated that modifications at the C-6 position significantly influenced the biological activity, suggesting that this compound could serve as a lead compound for developing new anticancer drugs .
Pharmaceutical Applications
This compound serves as an essential intermediate in the synthesis of various pharmaceuticals. Its derivatives are being explored for their roles as enzyme inhibitors, particularly in pathways related to inflammatory diseases and cancer .
Table 2: Pharmaceutical Applications
Application | Description |
---|---|
Enzyme inhibitors | Compounds derived from this pyrimidine can inhibit specific enzymes involved in disease processes. |
Antitumor agents | Demonstrated efficacy in inhibiting tumor growth in preclinical studies. |
Medical intermediates | Used as building blocks in the synthesis of complex pharmaceutical compounds. |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at C-5 Bromine
The bromine atom at C-5 serves as a primary site for substitution due to its electron-withdrawing nature and leaving-group capability. Reactions typically proceed under basic or catalytic conditions:
-
Mechanistic Insight : SNAr proceeds via a Meisenheimer complex intermediate, stabilized by electron-donating methoxy groups at C-2/C-4.
-
Limitations : Steric hindrance from the C-6 methyl group may reduce reactivity toward bulky nucleophiles .
Demethylation of Methoxy Groups
The methoxy groups at C-2/C-4 can undergo demethylation under acidic or oxidative conditions, enabling further functionalization:
-
Hydrolysis with HBr/AcOH :
Yields dihydroxy derivatives (e.g., 5-bromo-2,4-dihydroxy-6-methylpyrimidine), which serve as intermediates for phosphorylation or glycosylation . -
Oxidative Demethylation (KMnO₄) :
Selective oxidation of C-2 methoxy to carbonyl under acidic conditions is observed in analogs .
Functionalization at C-6 Methyl Group
The methyl group at C-6 can undergo oxidation or alkylation:
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl or heteroaryl group introduction:
-
Suzuki-Miyaura Coupling :
Yields range from 60–85% depending on boronic acid steric demand . -
Buchwald-Hartwig Amination :
Used to synthesize kinase inhibitors .
Electrophilic Substitution
The electron-rich ring permits electrophilic attack at activated positions:
-
Nitration (HNO₃/H₂SO₄) :
Nitration occurs at C-5 (para to bromine) in analogs, though yields are low (<30%) due to competing side reactions . -
Halogenation (NCS/NBS) :
Bromine at C-5 directs electrophiles to C-6 methyl or C-3 positions, but steric effects limit practicality .
Photocatalytic Perfluoroalkylation
Under organophotocatalyst-free conditions, the compound reacts with perfluoroalkyl iodides (Rf-I) in DMSO:
Yields reach 48–64% for analogs, enabling fluorinated drug candidates .
Biological Activity Modulation
Derivatives show cytostatic effects in tumor cell lines (IC₅₀ = 1–10 μM), with structure-activity relationships (SAR) highlighting:
Q & A
Q. Basic: What are the established synthetic routes for 5-Bromo-2,4-dimethoxy-6-methylpyrimidine, and what reaction conditions are critical for optimizing yield?
Answer:
The synthesis of this compound (CAS 56686-16-9) is typically achieved via nucleophilic aromatic substitution. A key method involves reacting 5-bromo-2,4-dichloro-6-methylpyrimidine with sodium methoxide in methanol under reflux conditions. Critical parameters include maintaining anhydrous conditions, controlled temperature (60–80°C), and stoichiometric excess of methoxide to ensure complete substitution of chlorine atoms. Yields exceeding 70% are reported when reaction times are optimized (12–24 hours) . Impurities such as residual chloride or partial substitution products can be minimized by rigorous purification via column chromatography or recrystallization.
Q. Basic: What spectroscopic techniques are recommended for characterizing the molecular structure of this compound?
Answer:
Characterization requires a combination of techniques:
- NMR Spectroscopy : H and C NMR confirm methoxy (δ ~3.8–4.0 ppm) and methyl groups (δ ~2.5 ppm), while bromine’s inductive effect deshields adjacent protons .
- IR Spectroscopy : Stretching vibrations for C-O (1250–1050 cm) and C-Br (650–500 cm) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 219.04 (CHBrNO) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis reveals bond lengths (e.g., C-Br: ~1.89 Å) and intermolecular interactions, as demonstrated in related pyrimidines .
Q. Advanced: How do electronic effects of substituents influence the reactivity and regioselectivity in nucleophilic substitution reactions involving this compound?
Answer:
Substituents like bromine and methoxy groups direct reactivity through resonance and inductive effects. The 5-bromo group deactivates the pyrimidine ring via electron-withdrawing effects, while methoxy groups at positions 2 and 4 activate specific sites through resonance donation. For example, in , a nitro group at position 5 significantly activates chlorine atoms at positions 2 and 4 for substitution, with the 4-position being more reactive due to reduced steric hindrance. Computational studies (e.g., DFT) can quantify these effects by analyzing electron density maps and frontier molecular orbitals .
Q. Advanced: What computational approaches are utilized to predict the electronic properties and reaction pathways of brominated pyrimidine derivatives?
Answer:
- DFT Calculations : Geometry optimization and vibrational frequency analysis validate experimental spectroscopic data (e.g., IR, NMR) .
- HOMO-LUMO Analysis : Predicts sites of electrophilic/nucleophilic attack; bromine lowers LUMO energy, enhancing electrophilicity at adjacent carbons.
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, such as methanol’s role in stabilizing transition states during methoxy substitution .
Q. Basic: What are the recommended storage conditions to ensure the stability of this compound in laboratory settings?
Answer:
Store the compound in a sealed, moisture-proof container under inert gas (e.g., argon) at 2–8°C. Prolonged exposure to light, humidity, or elevated temperatures (>25°C) can lead to degradation, evidenced by discoloration or precipitation. Purity (≥99%) should be verified periodically via HPLC .
Q. Advanced: How can crystallographic data resolve contradictions in proposed molecular geometries of halogenated pyrimidines?
Answer:
Single-crystal X-ray diffraction provides definitive bond lengths, angles, and packing arrangements. For instance, in , Cl···N interactions (3.09–3.10 Å) stabilize the crystal lattice of 4,6-dichloro-5-methoxypyrimidine. Discrepancies between computational models (e.g., gas-phase DFT) and experimental data often arise from intermolecular forces in the solid state, highlighting the need for crystallographic validation .
Q. Basic: What are the common impurities or by-products encountered during the synthesis of this compound, and how can they be identified?
Answer:
Common impurities include:
- Partial substitution products : e.g., 5-bromo-2-chloro-4-methoxy-6-methylpyrimidine, detectable via H NMR (absence of methoxy proton signals).
- Dehalogenation by-products : e.g., 2,4-dimethoxy-6-methylpyrimidine, identified by GC-MS (m/z 140.1).
TLC (silica, ethyl acetate/hexane) and reverse-phase HPLC (C18 column) with UV detection (254 nm) are effective for monitoring purity .
Q. Advanced: What strategies are effective in elucidating the mechanism of methoxy group introduction at specific positions on the pyrimidine ring?
Answer:
Mechanistic studies employ isotopic labeling (e.g., O-methanol) to track methoxy group incorporation. Kinetic experiments under varying temperatures and nucleophile concentrations (e.g., NaOMe) reveal whether the reaction follows an SAr mechanism. Computational modeling of transition states (e.g., using Gaussian) further supports the role of electron-withdrawing substituents in stabilizing Meisenheimer intermediates .
Properties
IUPAC Name |
5-bromo-2,4-dimethoxy-6-methylpyrimidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-4-5(8)6(11-2)10-7(9-4)12-3/h1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPQXHRLQNOZAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30493860 | |
Record name | 5-Bromo-2,4-dimethoxy-6-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30493860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7752-70-7 | |
Record name | 5-Bromo-2,4-dimethoxy-6-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30493860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.